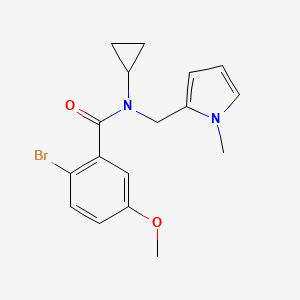

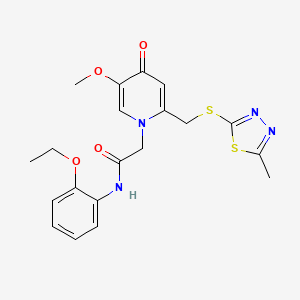

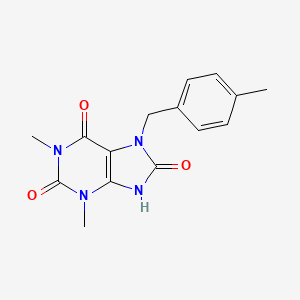

2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also has a bromine atom, a methoxy group, a cyclopropyl group, and a 1-methyl-1H-pyrrol-2-yl)methyl group attached to the benzamide core.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the various functional groups. The exact synthesis route would depend on the specific reactivity of the starting materials and the desired end product .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic region, while the various attached groups would add steric bulk and potentially introduce elements of chirality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine atom could potentially be involved in substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the nonpolar aromatic ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications

Antiviral Applications

This compound, due to its indole derivative nature, may exhibit antiviral properties. Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The potential of this compound in antiviral therapy could be significant, especially in the design of new drugs targeting resistant viral strains.

Anti-inflammatory and Analgesic Uses

Compounds similar to 2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide have demonstrated anti-inflammatory and analgesic activities . This suggests that it could be a candidate for the development of new anti-inflammatory and pain-relief medications, with the possibility of having a lower ulcerogenic index compared to traditional drugs like indomethacin and celecoxib.

Agricultural Chemistry

In agriculture, such compounds could be used in the synthesis of plant growth regulators or as intermediates in the development of herbicides and pesticides. The boron moiety present in these compounds is crucial for Suzuki–Miyaura coupling reactions, which are pivotal in creating complex organic molecules .

Industrial Chemical Synthesis

The compound’s structure indicates its utility in industrial chemical synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . This reaction is widely applied in the pharmaceutical industry for the synthesis of various drug molecules.

Environmental Impact

While specific environmental data on this compound is not readily available, the general class of boron reagents to which it belongs is considered relatively environmentally benign . This suggests that its use in various applications might have a lower environmental impact compared to other more hazardous chemicals.

Biotechnological Role

In biotechnology, the compound could play a role in the development of new biochemicals or as a building block for more complex biological molecules. Its potential in the synthesis of novel pharmaceuticals or as a key intermediate in biomolecular engineering could be explored further .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .

Mode of Action

It’s worth noting that the compound contains a boronic ester group, which is a valuable building block in organic synthesis . Boronic esters are known to undergo catalytic protodeboronation, a radical approach that allows for transformations such as formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The presence of a boronic ester group suggests that it may be involved in reactions such as protodeboronation and hydromethylation . These reactions could potentially affect various biochemical pathways, depending on the context of the compound’s use.

Pharmacokinetics

It’s worth noting that boronic esters, such as those present in the compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by factors such as the substituents in the aromatic ring and the pH of the environment . This could potentially impact the compound’s bioavailability.

Result of Action

Given the compound’s potential interaction with pde10a and its involvement in reactions such as protodeboronation and hydromethylation , it’s likely that its action could result in significant changes at the molecular and cellular level.

properties

IUPAC Name |

2-bromo-N-cyclopropyl-5-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c1-19-9-3-4-13(19)11-20(12-5-6-12)17(21)15-10-14(22-2)7-8-16(15)18/h3-4,7-10,12H,5-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECIHFWIVNAJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopropyl-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765095.png)

![1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone](/img/structure/B2765101.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)

![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)